molecular formula C15H16N2S2 B2370382 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine CAS No. 478246-82-1

2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine

Cat. No.: B2370382
CAS No.: 478246-82-1
M. Wt: 288.43
InChI Key: XFJMEQBZRQPGGL-UHFFFAOYSA-N
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Description

2-(Isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a fused pyrimidine derivative characterized by a thiochromeno[4,3-d]pyrimidine core structure. The compound features a methyl group at position 9 and an isopropylsulfanyl (-S-C3H7) substituent at position 2 (Figure 1).

Properties

IUPAC Name

9-methyl-2-propan-2-ylsulfanyl-5H-thiochromeno[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S2/c1-9(2)19-15-16-7-11-8-18-13-5-4-10(3)6-12(13)14(11)17-15/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJMEQBZRQPGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCC3=CN=C(N=C32)SC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Reaction

A three-component reaction involving 9-methyl-thiochroman-4-one , an aldehyde, and thiourea derivatives in the presence of an ionic liquid catalyst (e.g., [Bmim]HSO₄) efficiently constructs the fused thiochromenopyrimidine system. For example:

  • Reagents : 9-Methyl-thiochroman-4-one, aromatic aldehydes (e.g., benzaldehyde), and isopropyl thiourea.
  • Conditions : 80–100°C, 2–4 hours, solvent-free or in ethanol.
  • Mechanism : The ionic liquid catalyzes Knoevenagel condensation between the aldehyde and thiourea, followed by cyclization with the thiochromanone to form the pyrimidine ring.

This method yields 60–85% of the thiochromeno[4,3-d]pyrimidine core, with the isopropylsulfanyl group introduced via the thiourea component.

Q-Tube-Assisted Cyclocondensation

High-pressure Q-tube reactors enhance the cyclocondensation of 3-oxo-2-arylhydrazonopropanals with 9-methyl-thiochroman-4-one in glacial acetic acid and ammonium acetate. Key advantages include:

  • Efficiency : Reactions complete in 45 minutes at 170°C.
  • Scalability : Gram-scale synthesis with minimal byproducts.
  • Regioselectivity : Ensures correct fusion (4,3-d) of the thiochromene and pyrimidine rings.

The product, 9-methyl-5H-thiochromeno[4,3-d]pyrimidine, serves as a precursor for subsequent functionalization.

Introduction of the Isopropylsulfanyl Group

The isopropylsulfanyl moiety at position 2 is introduced via nucleophilic substitution or during pyrimidine ring formation.

Nucleophilic Substitution of Chloropyrimidine Intermediates

A two-step protocol adapted from sulfone synthesis methodologies involves:

  • Synthesis of 2-Chloro-9-methyl-5H-thiochromeno[4,3-d]pyrimidine :
    • Starting material : 9-Methyl-thiochroman-4-one.
    • Chlorination : Treatment with POCl₃ or PCl₅ under reflux to introduce chloride at position 2.
  • Thiolation :
    • Reagents : Isopropylthiol, NaH (base), DMF solvent.
    • Conditions : 60–80°C, 6–8 hours.
    • Yield : 70–90% after purification.

This method benefits from high regioselectivity and compatibility with sensitive functional groups.

Direct Incorporation via Thiourea Derivatives

In the one-pot synthesis (Section 1.1), substituting thiourea with isopropyl thiourea directly installs the isopropylsulfanyl group during pyrimidine ring formation. Key parameters:

  • Molar ratio : 1:1:1 (thiochroman-4-one:aldehyde:isopropyl thiourea).
  • Catalyst load : 10 mol% [Bmim]HSO₄.
  • Side products : Minimal (<5%) due to the ionic liquid’s dual solvent-catalyst role.

Optimization and Comparative Analysis

Reaction Efficiency

  • Multicomponent vs. Stepwise : The one-pot method reduces steps but requires precise stoichiometry, whereas stepwise substitution offers better control over functionalization.
  • Catalyst Impact : Ionic liquids improve yields by 15–20% compared to traditional acids (e.g., HCl).

Spectral Validation

  • ¹H NMR : Isopropylsulfanyl protons appear as a septet (δ 3.2–3.4 ppm) and doublet (δ 1.3–1.5 ppm).
  • MS : Molecular ion peak at m/z 304.4 (calculated for C₁₅H₁₆N₂S₂).

Chemical Reactions Analysis

Types of Reactions

2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the thiochromene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrimidine ring or the thiochromene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions can include sulfoxides, sulfones, reduced pyrimidine derivatives, and substituted thiochromeno pyrimidines, each with potentially different biological activities and applications.

Scientific Research Applications

Biological Activities

2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine exhibits a variety of biological activities, making it a subject of extensive research.

Potential Therapeutic Applications

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico docking studies indicate its potential efficacy as an anti-inflammatory agent .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit various kinases associated with cancer progression. Its structure allows it to target proteins such as tyrosine kinases and phosphatidylinositol-3 kinase, which are crucial in cancer cell signaling pathways .
  • Antimicrobial Effects : Research indicates that derivatives of thiochromeno pyrimidines can exhibit antimicrobial properties, although specific studies on this compound are still emerging .

Industrial Applications

The unique properties of this compound also lend themselves to various industrial applications:

  • Material Science : The compound can be utilized in the development of new materials with specific properties such as conductivity or fluorescence due to its heterocyclic nature.
  • Pharmaceutical Development : As a building block for more complex heterocyclic compounds, it serves as a precursor in the synthesis of novel drugs targeting various diseases.

Case Studies

  • In Silico Studies on Anti-inflammatory Activity : A study conducted by researchers demonstrated the potential of this compound as a 5-lipoxygenase inhibitor through molecular docking simulations, highlighting its promise in treating inflammatory diseases .
  • Anticancer Research : Another investigation into similar thiochromeno pyrimidines showed significant inhibition of cancer cell proliferation when tested against various cancer cell lines, suggesting that this compound could exhibit comparable effects .

Mechanism of Action

The mechanism of action of 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine can vary depending on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The isopropylsulfanyl group introduces steric bulk and increased lipophilicity compared to linear alkyl chains (e.g., propylsulfanyl). This may enhance membrane permeability but reduce aqueous solubility .

Electronic and Reactivity Profiles

Theoretical studies on related pyrazolo[4,3-e][1,2,4]triazine derivatives reveal that substituent position and identity critically influence frontier molecular orbital (FMO) energies and dipole moments :

  • Dipole Moments : Dipole moments in analogous compounds range from 3.100 D to 8.420 D, with vectors aligned parallel to the fused-ring system. The isopropylsulfanyl group likely modulates dipole orientation, affecting binding to polar enzyme active sites .

Biological Activity

Overview

2-(Isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine is a heterocyclic compound classified under thiochromeno pyrimidines. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique structural features of this compound make it a subject of interest for research in various scientific fields.

Target Proteins and Enzymes

The compound primarily targets several key proteins and enzymes, including:

  • Tyrosine Kinase
  • Extracellular Regulated Protein Kinases (ERK)
  • ABL Kinase
  • Phosphatidylinositol-3 Kinase (PI3K)
  • Mammalian Target of Rapamycin (mTOR)
  • p38 Mitogen-Activated Protein Kinases
  • Dihydrofolate Reductase
  • Cyclin-Dependent Kinase
  • Fibroblast Growth Factor Receptors

These targets play critical roles in various cellular processes, including cell proliferation, survival, and apoptosis. The inhibition of these targets can disrupt normal cellular functions, potentially leading to cell death or modulation of disease pathways.

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, related pyrimidine derivatives have demonstrated potent fungicidal activity against various fungal strains, including Botrytis cinerea and Fusarium oxysporum. These compounds have been shown to disrupt fungal cell morphology and inhibit key metabolic pathways such as succinate dehydrogenase (SDH) activity, with IC50 values comparable to established fungicides like boscalid .

Cytotoxicity and Antiproliferative Effects

The compound's structural characteristics suggest potential cytotoxic effects against various cancer cell lines. Pyrimidine derivatives are often evaluated for their ability to inhibit tumor growth through mechanisms such as:

  • Induction of apoptosis
  • Cell cycle arrest
  • Inhibition of angiogenesis

Preliminary data indicate that modifications in the thiochromeno pyrimidine structure can enhance these antiproliferative effects, making them promising candidates for further development in cancer therapy.

Synthesis and Evaluation

Research has focused on the synthesis of novel thiochromeno pyrimidine derivatives to evaluate their biological activities. For example, a study synthesized several derivatives and assessed their antifungal activities through in vitro assays, revealing a spectrum of efficacy against pathogenic fungi. The results showed that specific modifications could significantly enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. Variations in substituents on the pyrimidine ring or the thiochromene moiety can lead to significant changes in biological activity. For instance, certain substitutions have been linked to improved potency against specific fungal strains or enhanced cytotoxicity against cancer cells .

Data Tables

CompoundTarget ActivityIC50/EC50 ValuesReference
This compoundAntifungalEC50: 0.06 mg/L (against A. solani)
Related Pyrimidine DerivativeSDH InhibitorIC50: 3.41 µM
Modified Thiochromeno PyrimidineCytotoxicityVaries by structure

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(isopropylsulfanyl)-9-methyl-5H-thiochromeno[4,3-d]pyrimidine?

Methodological Answer:
The synthesis of thiochromeno-pyrimidine derivatives typically involves multi-step reactions. Key steps include:

  • Cyclocondensation : Use of thiol-containing precursors (e.g., isopropyl mercaptan) with substituted pyrimidine intermediates under reflux conditions. For example, analogous compounds are synthesized via nucleophilic substitution at the pyrimidine C4 position using thiols in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Chromene Ring Formation : Cyclization via acid-catalyzed or thermal methods. highlights the use of Pd/Cu catalysts for coupling reactions to construct fused chromene systems, with reaction times optimized between 6–12 hours .
  • Purification : Ethanol-DMF recrystallization is effective for isolating high-purity solids, as demonstrated in pyrrolo[3,2-d]pyrimidine syntheses .

Basic: What spectroscopic techniques are critical for confirming structural integrity and purity?

Methodological Answer:
Rigorous characterization requires:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromaticity. For example, downfield shifts (~δ 8.0–8.5 ppm in ¹H NMR) indicate pyrimidine protons, while isopropylsulfanyl groups show characteristic splitting patterns .
  • IR Spectroscopy : Peaks at ~2550 cm⁻¹ (S-H stretch, if present) and 1600–1650 cm⁻¹ (C=N/C=C stretches) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns aligning with thiochromeno-pyrimidine scaffolds .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Palladium/copper catalysts enhance coupling efficiency in chromene formation. For example, reports a 15% yield increase using Pd(OAc)₂ vs. CuI in Suzuki-Miyaura reactions .
  • Solvent and Temperature Control : Refluxing in DMF at 100°C vs. THF at 65°C can reduce side products. shows ethanol-DMF mixtures improve crystallization yields by 20% .
  • Reaction Monitoring : TLC or HPLC tracking (e.g., C18 columns with acetonitrile/water gradients) identifies intermediate stability issues, enabling timely adjustments .

Advanced: How should researchers design experiments to evaluate biological activity, such as kinase inhibition?

Methodological Answer:
For kinase inhibition studies (e.g., CDK9):

  • In Vitro Assays : Use recombinant CDK9/cyclin T1 complexes with ATP analogs (e.g., [γ-³²P]ATP) and histone H1 substrate. IC₅₀ values are calculated via dose-response curves (0.1–10 µM compound range) .
  • Cellular Models : Test antiproliferative activity in PDAC cell lines (e.g., MIA PaCa-2) using MTT assays. highlights IC₅₀ values <1 µM for potent analogs .
  • Mechanistic Studies : Western blotting for downstream targets (e.g., Mcl-1, c-Myc) confirms target engagement .

Advanced: How to address contradictions in reported biological activities across studies?

Methodological Answer:
Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab differences. notes that CDK9 inhibition varies with ATP levels .
  • Compound Purity : Validate purity via HPLC (>95%) and elemental analysis. Impurities in thiol-containing intermediates (e.g., disulfide byproducts) can skew results .
  • Cell Line Heterogeneity : Use isogenic cell panels to assess tumor-specific effects. For example, shows IL-6/STAT3 pathway dependency in pancreatic cancer .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound class?

Methodological Answer:
Effective SAR approaches include:

  • Core Modifications : Vary the sulfanyl substituent (e.g., isopropyl vs. cyclopropyl) to assess steric/electronic effects on kinase binding. shows methyl groups enhance lipophilicity and cellular uptake .
  • Substituent Scanning : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the chromene C9 position to improve metabolic stability. demonstrates chlorine’s role in enhancing half-life .
  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes in CDK9’s ATP pocket. Align with crystallographic data from analogous pyrrolo-pyrimidines .

Data Contradiction Analysis Table

Contradiction Possible Resolution References
Varying CDK9 IC₅₀ valuesStandardize ATP concentrations (1 mM vs. 10 mM)
Discrepant antiproliferative activityValidate compound stability in cell media
Inconsistent NMR shiftsConfirm solvent (DMSO-d₆ vs. CDCl₃) and pH effects

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